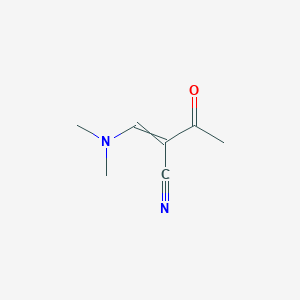










|
REACTION_CXSMILES
|
[C:1]([C:4](=[CH:7]N(C)C)[C:5]#[N:6])(=O)[CH3:2].C(=O)([O-])[O-].[K+].[K+].[CH3:17][N:18]1[CH2:23][CH2:22][CH:21]([CH2:24][CH2:25][CH2:26][NH:27][C:28]([NH2:30])=[NH:29])[CH2:20][CH2:19]1>C(O)C>[CH3:2][C:1]1[C:4]([C:5]#[N:6])=[CH:7][N:30]=[C:28]([NH:27][CH2:26][CH2:25][CH2:24][CH:21]2[CH2:20][CH2:19][N:18]([CH3:17])[CH2:23][CH2:22]2)[N:29]=1 |f:1.2.3|
|


|
Name
|
|
|
Quantity
|
103.65 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C(C#N)=CN(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
N-[3-(1-methyl-piperidin-4-yl)-propyl]-guanidine
|
|
Quantity
|
119.02 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCC(CC1)CCCNC(=N)N
|
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2.125 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
To a 5-L round-bottom flask equipped with overhead mechanical stirrer, nitrogen inlet
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentration
|
|
Type
|
CUSTOM
|
|
Details
|
the resultant residue partitioned between ethyl acetate (1.5 L) and 1 N NaOH (1.5 L)
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with additional ethyl acetate (2×1.5 L)
|
|
Type
|
CONCENTRATION
|
|
Details
|
The combined organic layers were concentrated
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |